molecular formula C24H23NO5 B104360 Acetonylchelerythrine CAS No. 22864-92-2

Acetonylchelerythrine

Cat. No. B104360
CAS RN: 22864-92-2
M. Wt: 405.4 g/mol
InChI Key: VGTQLFWIJIABSU-SFHVURJKSA-N
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Description

Acetonylchelerythrine is a benzophenanthridine alkaloid that has been isolated from various plant species, including Zanthoxylum capense and Zanthoxylum riedelianum. This compound has garnered attention due to its potent cytotoxic activity, particularly against colon cancer cells. The studies on acetonylchelerythrine have revealed its potential as a chemotherapeutic agent, with a higher efficacy in inducing apoptosis in cancer cells compared to traditional drugs like 5-fluorouracil (5-FU) .

Synthesis Analysis

While the synthesis of acetonylchelerythrine is not explicitly detailed in the provided papers, the isolation of this compound from natural sources is mentioned. For instance, 6-acetonyldihydrochelerythrine was isolated from the methanol extract of Zanthoxylum capense , and a related compound, 6-acetonyl-N-methyl-dihydrodecarine, was isolated from Zanthoxylum riedelianum roots . These processes typically involve extraction, purification, and structural elucidation using various spectroscopic techniques.

Molecular Structure Analysis

The molecular structure of acetonylchelerythrine has been elucidated using techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR experiments . Additionally, the X-ray diffraction structure of a related compound, (RS)-6-acetonyldihydrochelerythrine, has been reported, revealing that it crystallizes in the orthorhombic system and that the central phenanthridine ring adopts a distorted boat conformation .

Chemical Reactions Analysis

The chemical reactions involving acetonylchelerythrine have not been extensively discussed in the provided papers. However, the biological activity of this compound, particularly its ability to induce apoptosis in cancer cells, suggests that it interacts with cellular components and triggers a cascade of molecular events leading to cell death. This includes the downregulation of pro-survival proteins and the upregulation of pro-apoptotic factors .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonylchelerythrine can be inferred from its molecular structure and the methods used for its characterization. The compound's crystalline form, space group, and cell dimensions have been determined through X-ray diffraction . The presence of an acetonyl group and other functional groups in the molecule suggests that it may form weak intermolecular interactions, such as C—H···O and C—H···π-ring interactions, which could influence its solubility and stability .

Scientific Research Applications

Potential in Cancer Therapy

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid isolated from Zanthoxylum capense, has shown significant cytotoxic activity against human colon carcinoma cells, HCT116 and SW620. It was more potent than 5-fluorouracil, a standard chemotherapeutic agent in colon cancer treatment. This compound induced cytotoxicity and apoptotic cell death, as evidenced by increased lactate dehydrogenase release, higher population of apoptotic cells, and changes in nuclear morphology. Additionally, it affected the expression and activation of proteins involved in cell survival, such as ERK5, Akt, and p53, and influenced the expression of XIAP, Bcl-XL, and Bcl-2, while increasing the cleavage of poly(ADP-ribose) polymerase. These findings highlight its potential relevance in colon cancer therapy (Mansoor et al., 2014).

Antibacterial Properties

Acetonylchelerythrine, as part of the benzophenanthridine alkaloids isolated from the roots of Zanthoxylum capense, exhibited significant in vitro antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus. This finding suggests its potential application in developing antibacterial agents (Luo et al., 2012).

Potential as RNA Polymerase Inhibitors

A study on biologically active alkaloids from Argemone mexicana, including Acetonylchelerythrine, identified it as a potential RNA-dependent RNA polymerase (RdRp) inhibitor for SARS-CoV-2. This suggests its potential application in treating COVID-19 and other viral diseases (Pandeya et al., 2020).

properties

IUPAC Name

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQLFWIJIABSU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177404
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonylchelerythrine

CAS RN

22864-92-2
Record name Acetonylchelerythrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonylchelerythrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZX Qing, P Cheng, XB Liu, YS Liu, JG Zeng - Journal of Pharmaceutical …, 2015 - Elsevier
… , 6-acetonylsanguinarine and 6-acetonylchelerythrine, respectively (Supplementary Fig. S13, … In addition to dihydrosanguinarine, dihydrochelerythrine and 6-acetonylchelerythrine, the …
Number of citations: 61 www.sciencedirect.com
Z Zuo, Y Zheng, Z Liang, Y Liu, Q Tang… - Rapid …, 2017 - Wiley Online Library
Rationale Tissue‐specific metabolite profiling helps to find trace alkaloids masked during organ analysis, which contributes to understanding the alkaloid biosynthetic pathways in vivo …
F Miao, XJ Yang, L Zhou, HJ Hu, F Zheng… - Natural Product …, 2011 - Taylor & Francis
In this study, five derivatives of sanguinarine (1) and chelerythrine (2) were prepared, with 1 and 2 as starting materials, by reduction, oxidation and nucleophilic addition to the iminium …
Number of citations: 159 www.tandfonline.com
Y Bao, L Yang, Q Fu, Y Fu, Q Tian, C Wang, Q Huang - Fitoterapia, 2022 - Elsevier
Zanthoxylum bungeanum Maxim. has been included in “The Plant List” (http://www.theplantlist.org) is a plant of the Rutaceae family of Zanthoxylum bungeanum, also named Chinese …
Number of citations: 3 www.sciencedirect.com
Y Tian, H He, Y Cheng, L Yi… - Natural Product …, 2021 - journals.sagepub.com
Eomecon chionantha Hance (ECH), a traditional Chinese herbal medicine, has been reported for the treatment of traumatic injuries and colitis. The current treatments for ulcerative …
Number of citations: 3 journals.sagepub.com
石井永, 石川勉, 三原真理, 赤池美砂子 - YAKUGAKU ZASSHI, 1983 - jstage.jst.go.jp
Chemical constituents of the bark of X. ailanthoides SIEB. et ZUCC.[F. ailanthoides (SIEB. et ZUCC.) ENGL.], Rutaceae, were examined. Xanthyletin (1) was isolated as a major …
Number of citations: 2 www.jstage.jst.go.jp

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